molecular formula C25H21NO3 B6544001 4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide CAS No. 929504-27-8

4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide

Cat. No.: B6544001
CAS No.: 929504-27-8
M. Wt: 383.4 g/mol
InChI Key: ISQXUQFJRQKHOM-UHFFFAOYSA-N
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Description

4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a benzamide derivative featuring a benzofuran core substituted with methyl groups at the 3-position and a 4-methylbenzoyl moiety at the 2-position. The benzamide group is attached to the 6-position of the benzofuran ring.

Properties

IUPAC Name

4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3/c1-15-4-8-18(9-5-15)23(27)24-17(3)21-13-12-20(14-22(21)29-24)26-25(28)19-10-6-16(2)7-11-19/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQXUQFJRQKHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on diverse scientific literature.

The compound's molecular formula is C25H21NO4C_{25}H_{21}NO_{4} with a molecular weight of approximately 399.4 g/mol. Its structure includes a benzamide core with multiple aromatic substitutions, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC25H21NO4
Molecular Weight399.4 g/mol
CAS Number929440-37-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Friedel-Crafts Acylation : This method uses Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation of benzofuran derivatives.
  • Amide Formation : Following acylation, amide bonds are formed under controlled conditions to yield the final product .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assessments have shown that derivatives containing benzofuran structures exhibit significant antiproliferative activity against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cells. The most active compounds demonstrated IC50 values ranging from 1.48 µM to 47.02 µM, indicating strong cytotoxic effects .

Mechanisms of Action :

  • VEGFR-2 Inhibition : The compound may inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis, thus impeding tumor growth by reducing blood supply.
  • Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells, with significant increases in apoptotic markers observed in treated cell lines compared to controls .

Other Pharmacological Activities

Beyond anticancer effects, benzofuran derivatives have been reported to possess various pharmacological activities:

  • Antioxidant Activity : The presence of multiple aromatic rings contributes to free radical scavenging capabilities.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, offering potential therapeutic benefits in chronic inflammatory diseases .

Case Studies

A notable study evaluated a series of benzofuran derivatives, including this compound, for their anticancer properties. The results indicated that certain substitutions on the benzofuran ring significantly enhanced cytotoxicity against NSCLC cell lines, suggesting that structural modifications could optimize therapeutic efficacy .

Scientific Research Applications

Chemistry

4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique benzofuran structure allows for the exploration of new synthetic pathways and the development of novel derivatives.

Biology

The compound is being investigated for its antibacterial and antioxidant properties. Preliminary studies suggest that it may inhibit certain enzymes or receptors, leading to observed biological effects such as modulation of oxidative stress pathways and inflammatory responses.

Medicine

Research has focused on the compound's anti-inflammatory and analgesic properties. Its potential as an anticancer agent has also been examined, particularly in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Industry

In industrial applications, this compound is utilized in the production of polymers and other chemicals. Its properties make it suitable for incorporation into materials requiring enhanced performance characteristics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. A notable study reported significant inhibitory effects against non-small cell lung carcinoma (NSCLC) cell lines, indicating potent antiproliferative effects.

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
4bA5491.48Apoptosis induction
15aNCI-H232.52Cell cycle arrest
16aNCI-H230.49VEGFR-2 inhibition

Antibacterial Activity

While specific data on this compound's antibacterial activity is limited, similar compounds have demonstrated significant effects against both Gram-positive and Gram-negative bacteria. The interaction with bacterial enzymes is hypothesized to be a key mechanism through which these compounds exert their effects.

Case Studies

A prominent study evaluated several benzofuran derivatives on cancer cell lines, revealing that modifications to the benzofuran structure significantly influenced biological activity. Structural optimizations led to enhanced anticancer efficacy, suggesting a promising direction for future drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide and Benzofuran Moieties

The compound’s closest analogs involve substitutions on the benzamide ring or modifications to the benzoyl group attached to the benzofuran core. Key examples include:

4-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
  • Molecular Formula: C₂₄H₁₈ClNO₃
  • Molecular Weight : 403.86 g/mol
  • Key Differences : A chlorine atom replaces the methyl group at the 4-position of the benzamide ring. This substitution increases molecular weight and introduces a halogen, which may enhance lipophilicity and influence binding interactions in biological systems .
  • Availability : 36 mg of this compound has been reported, suggesting its use in preliminary screening studies .
4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
  • Molecular Formula: C₂₄H₁₇Cl₂NO₃
  • Molecular Weight : 438.30 g/mol
  • Key Differences: Chlorine substituents are present at both the benzamide (4-position) and benzoyl (4′-position) groups.
4-tert-butyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
  • Molecular Formula: C₂₈H₂₇NO₃
  • Molecular Weight : 425.52 g/mol
  • Key Differences : A bulky tert-butyl group replaces the methyl group at the 4-position of the benzamide. This modification enhances steric hindrance, which could reduce metabolic degradation but may also limit membrane permeability .

Functional Group Modifications

Sulfonamide Derivatives
  • Example : 4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
  • Molecular Formula : C₂₅H₂₃N₃O₄S₂
  • Key Differences : Incorporation of a sulfamoyl group and a benzothiazole ring replaces the benzofuran core. This introduces hydrogen-bonding capabilities and aromatic heterocycles, which are often leveraged in drug design for targeting enzymes or receptors .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide Not explicitly provided ~395 (estimated) 4-methyl (benzamide), 4-methyl (benzoyl) Balanced lipophilicity, moderate steric bulk
4-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide C₂₄H₁₈ClNO₃ 403.86 4-chloro (benzamide) Enhanced lipophilicity, halogen interactions
4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide C₂₄H₁₇Cl₂NO₃ 438.30 4-chloro (benzamide), 4′-chloro (benzoyl) Dual halogenation, higher molecular weight
4-tert-butyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide C₂₈H₂₇NO₃ 425.52 4-tert-butyl (benzamide) Increased steric bulk, metabolic stability
4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide C₂₅H₂₃N₃O₄S₂ 493.60 Sulfamoyl, benzothiazole Hydrogen-bonding, heterocyclic diversity

Research Findings and Implications

  • Chlorinated Analogs : The introduction of chlorine atoms in benzamide/benzoyl positions is associated with improved binding to hydrophobic pockets in proteins, as observed in kinase inhibitors . However, chloro-substituted derivatives may exhibit reduced aqueous solubility, limiting bioavailability.
  • tert-Butyl Substitution : The tert-butyl group in the benzamide ring enhances metabolic stability by resisting oxidative degradation, a feature critical for prolonged drug action .
  • Sulfonamide Derivatives : Sulfamoyl groups expand hydrogen-bonding networks, making these analogs suitable for targeting polar active sites, such as those in carbonic anhydrases or proteases .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide with high purity?

Answer:
The synthesis involves multi-step coupling reactions, typically starting with the formation of the benzofuran core followed by sequential benzoylation and amidation. Key steps include:

  • Benzofuran Core Synthesis : Cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions.
  • Benzoylation : Use of 4-methylbenzoyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to introduce the 4-methylbenzoyl group at the 2-position of benzofuran .
  • Amidation : Coupling the intermediate with 4-methylbenzamide using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF at 45–60°C to ensure regioselectivity .
    Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) are critical for isolating the final product with >95% purity.

Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) in DMSO-d6 or CDCl3 to resolve aromatic proton splitting and confirm substitution patterns. Pay attention to benzofuran C-3 methyl and benzamide carbonyl signals .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) and WinGX (for data processing) is recommended. Resolve anisotropic displacement parameters to confirm molecular geometry and hydrogen bonding .

Advanced: How can researchers resolve discrepancies in NMR data caused by dynamic exchange or polymorphism?

Answer:

  • Variable-Temperature NMR : Perform experiments at 25°C to 60°C to identify broadening/resolution changes indicative of conformational exchange .
  • Crystallographic Validation : Cross-validate NMR assignments with SCXRD. Use Phaser-2.1 for molecular replacement if twinning or pseudo-symmetry complicates data interpretation .
  • DFT Calculations : Compare experimental 1H^1H chemical shifts with computed values (e.g., Gaussian09) to identify potential polymorphic forms .

Advanced: What strategies are effective for characterizing and stabilizing polymorphic forms of this compound?

Answer:

  • High-Throughput Screening : Use solvent/antisolvent crystallization (e.g., methanol/water) under varying temperatures to isolate polymorphs.
  • Thermal Analysis : DSC and TGA identify phase transitions and stability ranges. For example, a melting point range of 217.5–220°C suggests metastable forms .
  • Lattice Energy Calculations : Employ software like DMACRYS to predict relative stability of polymorphs using crystallographic data .

Advanced: How can computational tools aid in optimizing the compound’s binding affinity for target proteins?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains or other targets. Focus on the benzamide and benzofuran moieties for hydrogen bonding and π-π stacking .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Basic: What are common pitfalls in crystallographic refinement of this compound, and how can they be mitigated?

Answer:

  • Disordered Solvent Molecules : Use SQUEEZE in PLATON to model diffuse electron density .
  • Twinning : Test for twinning using ROTAX (WinGX) and refine with TWIN commands in SHELXL .
  • Overparameterization : Apply restraints to C–C bond lengths and angles to prevent overfitting .

Advanced: How can researchers reconcile conflicting bioactivity data across different assays?

Answer:

  • Dose-Response Reproducibility : Validate IC50 values using orthogonal assays (e.g., fluorescence-based vs. luminescence).
  • Metabolite Interference : Perform LC-MS to identify degradation products in cell culture media .
  • Target Selectivity Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule off-target effects .

Basic: What are best practices for ensuring reproducibility in scaled-up synthesis?

Answer:

  • Stoichiometric Precision : Maintain exact molar ratios (e.g., 1.00 equiv. of 4-methylbenzoyl chloride) .
  • Reaction Monitoring : Use TLC (hexane/EtOH 1:1) and inline FTIR to track intermediate formation .
  • Batch Consistency : Implement QbD (Quality by Design) principles for solvent selection and temperature control .

Advanced: How can electron-density maps improve the accuracy of structural assignments for derivatives?

Answer:

  • Dual-Space Methods : Use SHELXD for direct methods and SHELXE for density modification to resolve ambiguous substituent positions .
  • Composite OMIT Maps : Generate maps in Phenix to validate low-occupancy groups (e.g., methyl torsional disorder) .

Advanced: What role do hydrogen-bonding networks play in the compound’s crystallographic packing?

Answer:

  • Intermolecular Analysis : Use Mercury (CCDC) to identify N–H···O and C–H···π interactions stabilizing the lattice .
  • Energy Frameworks : Visualize interaction energies (8.0 Å cutoff) to compare packing efficiency across polymorphs .

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